molecular formula C22H24BrN3O4 B10959664 butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate

butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate

Cat. No.: B10959664
M. Wt: 474.3 g/mol
InChI Key: AJYJNDSFSKGVIA-UHFFFAOYSA-N
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Description

Butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents.

    Attachment of the furan ring: The pyrazole derivative is then reacted with a furan-2-yl carbonyl compound under controlled conditions to form the intermediate.

    Coupling with benzoate: The intermediate is further reacted with butyl 4-aminobenzoate to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of complex organic molecules with biological systems.

Mechanism of Action

The mechanism by which butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

    Butyl 4-aminobenzoate: Shares the benzoate structure but lacks the pyrazole and furan rings.

    4-bromo-3,5-dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the benzoate and furan structures.

    Furan-2-yl carbonyl compounds: Share the furan ring but differ in other structural aspects.

Uniqueness: Butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate is unique due to its combination of aromatic, pyrazole, and furan rings, which confer specific chemical and physical properties that are not present in the individual components or simpler analogs.

Properties

Molecular Formula

C22H24BrN3O4

Molecular Weight

474.3 g/mol

IUPAC Name

butyl 4-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C22H24BrN3O4/c1-4-5-12-29-22(28)16-6-8-17(9-7-16)24-21(27)19-11-10-18(30-19)13-26-15(3)20(23)14(2)25-26/h6-11H,4-5,12-13H2,1-3H3,(H,24,27)

InChI Key

AJYJNDSFSKGVIA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

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